

What is the pKa of C14-4 ionizable lipid?

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Compound of Interest

Compound Name: C14-4

Cat. No.: B15615982

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An In-depth Technical Guide to the pKa of **C14-4** Ionizable Lipid for Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are a critical component of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their charge characteristics, which are pH-dependent, are fundamental to both the encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells. A key parameter governing this behavior is the apparent dissociation constant (pKa). An optimal pKa allows for efficient cargo encapsulation at a low pH during formulation, a near-neutral surface charge at physiological pH to reduce toxicity and extend circulation time, and protonation within the acidic environment of the endosome to facilitate endosomal escape.^{[1][2]}

This guide provides a detailed overview of the pKa of the **C14-4** ionizable lipid, a novel lipid that has demonstrated high transfection efficiency in primary human T cells with low cytotoxicity.^{[3][4]}

Quantitative Data: pKa of C14-4 and Other Key Ionizable Lipids

The apparent pKa is the pH at which an ionizable lipid is 50% protonated. For **C14-4**, this value has been determined to be approximately 6.5.^{[5][6][7][8]} This places it within the optimal range of 6 to 7 that is considered ideal for the effective delivery of RNA-based therapeutics.^[9] The

table below provides a comparison of the pKa of **C14-4** with other commonly used ionizable lipids.

Ionizable Lipid	Apparent pKa	Key Application(s)
C14-4	6.5[5][6], 6.51[7]	mRNA delivery to human T cells for CAR-T therapy[4][5][10]
D-Lin-MC3-DMA	6.44[9]	siRNA delivery (Onpattro)[9]
SM-102 (Lipid H)	6.68[5][9]	mRNA vaccine delivery (Moderna COVID-19 vaccine)[5][9]
ALC-0315	~6.09 (Calculated)[11]	mRNA vaccine delivery (Pfizer-BioNTech COVID-19 vaccine)[12]
L319	6.38[9]	siRNA delivery (MC3 analog)[9]
C12-200	6.96[9]	Benchmark ionizable lipid[9]

Experimental Protocol: pKa Determination via TNS Fluorescence Titration Assay

The apparent pKa of ionizable lipids within an LNP formulation is commonly determined using a fluorescence-based titration assay with the probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[10][13] TNS is a fluorescent dye that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar, hydrophobic environments, such as the core of an LNP. The assay leverages the pH-dependent protonation of the ionizable lipid, which influences the LNP surface charge and the binding of TNS.

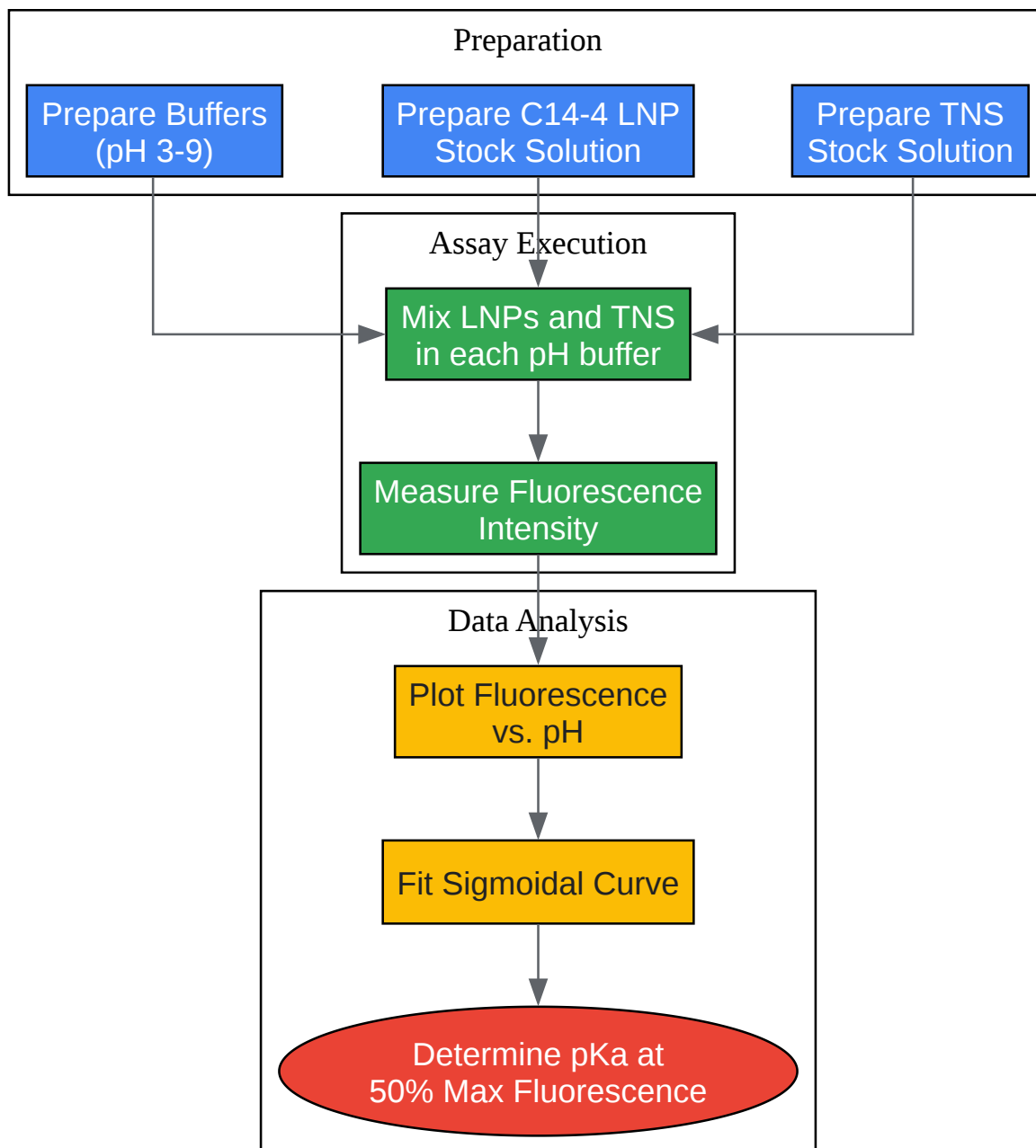
Methodology

- **Preparation of Buffers:** A series of buffers spanning a wide pH range (e.g., pH 3 to 9) are prepared. Typically, citrate buffers are used for the acidic range (pH 3-6), phosphate buffers for the near-neutral range (pH 6.5-8), and Tris buffers for the alkaline range (pH 8.5-9).[14]

- LNP Sample Preparation: The LNP formulation containing the **C14-4** ionizable lipid is diluted in each of the prepared buffers to a constant concentration.
- TNS Addition: A stock solution of TNS (e.g., 150 μ M in DMSO) is prepared. A small volume of this stock solution is added to each of the LNP-buffer solutions.[\[13\]](#)
- Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorometer. The excitation and emission wavelengths for TNS are typically around 321 nm and 445 nm, respectively.
- Data Analysis: The measured fluorescence intensities are plotted against the corresponding pH values. The data is then fitted to a sigmoidal curve.
- pKa Determination: The apparent pKa is determined as the pH value at which 50% of the maximum fluorescence intensity is observed.[\[10\]](#)[\[13\]](#)[\[14\]](#) This inflection point on the sigmoidal curve represents the pH where half of the ionizable lipid headgroups are protonated.

Visualizations

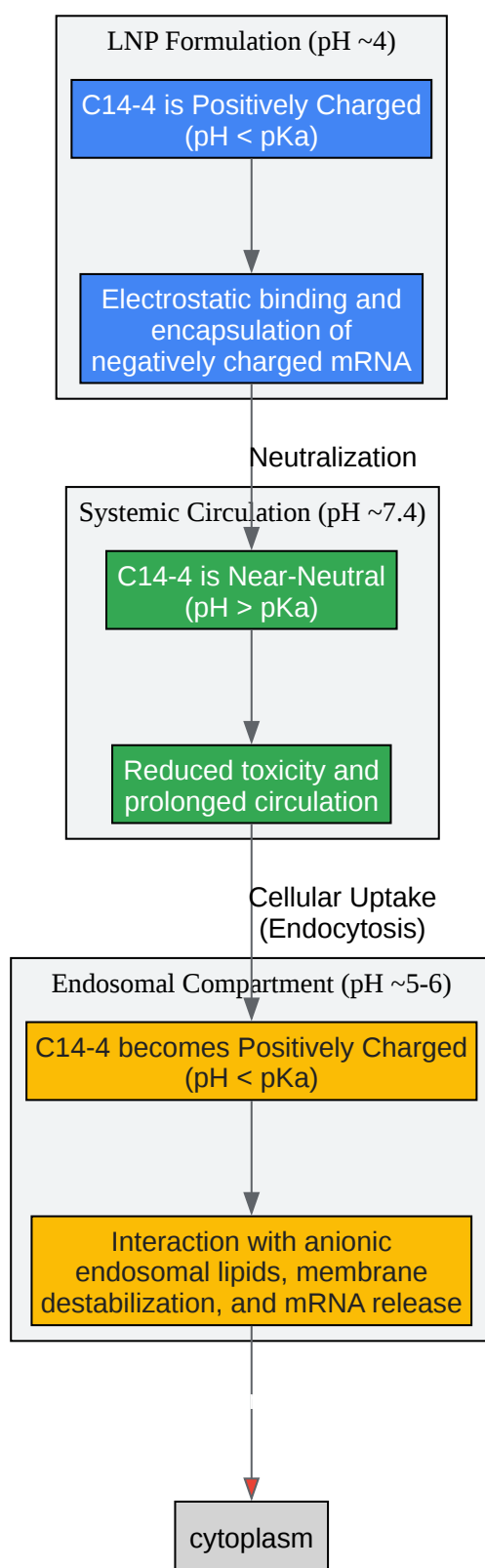
Experimental Workflow for pKa Determination



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Caption: Workflow for determining the apparent pKa of **C14-4** LNPs using the TNS assay.

Logical Relationship: pH-Dependent LNP Function



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Caption: Role of **C14-4** pKa in the stages of mRNA delivery via lipid nanoparticles.

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